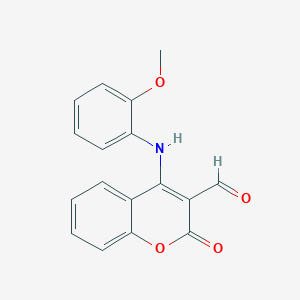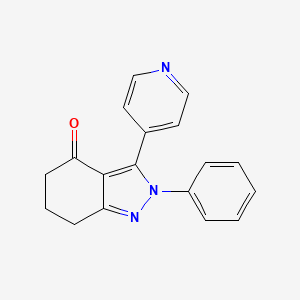
4-(Phenylhydrazino)coumarin
Descripción general
Descripción
4-(Phenylhydrazino)coumarin is a synthetic organic compound that belongs to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound features a phenylhydrazino group attached to the coumarin core, which imparts unique chemical and biological properties. Coumarins are known for their diverse applications in medicinal chemistry, fluorescence studies, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylhydrazino)coumarin typically involves the reaction of 4-hydroxycoumarin with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
4-Hydroxycoumarin+Phenylhydrazine→this compound
The reaction mixture is heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Phenylhydrazino)coumarin undergoes various chemical reactions, including:
Oxidation: The phenylhydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the coumarin core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted coumarin derivatives.
Aplicaciones Científicas De Investigación
4-(Phenylhydrazino)coumarin has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and as a probe in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.
Mecanismo De Acción
The mechanism of action of 4-(Phenylhydrazino)coumarin involves its interaction with various molecular targets. The phenylhydrazino group can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. In medicinal applications, it may inhibit specific enzymes or interfere with cellular pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
4-Hydroxycoumarin: A precursor in the synthesis of 4-(Phenylhydrazino)coumarin, known for its anticoagulant properties.
7-Hydroxycoumarin: Another coumarin derivative with distinct fluorescence properties.
4-Methylcoumarin: A coumarin derivative used in the synthesis of various organic compounds.
Uniqueness: this compound is unique due to the presence of the phenylhydrazino group, which imparts specific chemical reactivity and biological activity not found in other coumarin derivatives. This makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
4-(2-phenylhydrazinyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15-10-13(12-8-4-5-9-14(12)19-15)17-16-11-6-2-1-3-7-11/h1-10,16-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVCPCZGSGJAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=CC(=O)OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(4-Fluorophenyl)-7-phenyl-4,5-dihydropyrazolo[4,3-e][1,3]benzothiazol-2-amine](/img/structure/B8142613.png)
![N-benzyl-2-chloro-N-[3-(2-chloroacetyl)-2-oxochromen-4-yl]acetamide](/img/structure/B8142629.png)
![(3E)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione](/img/structure/B8142632.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]indene-1,3-dione](/img/structure/B8142639.png)
![2-[[[5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B8142645.png)





![4-[(Naphthalen-2-ylamino)methyl]-2-oxochromene-3-carbaldehyde](/img/structure/B8142694.png)
